molecular formula C11H12O3 B13698913 4,6-Dimethoxy-3-methylbenzofuran

4,6-Dimethoxy-3-methylbenzofuran

Cat. No.: B13698913
M. Wt: 192.21 g/mol
InChI Key: NZVKZCQWVUFEHE-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic derivatives

Preparation Methods

The synthesis of 4,6-Dimethoxy-3-methylbenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 3,4-dimethoxyphenol with methyl iodide in the presence of a base, followed by cyclization using a suitable catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,6-Dimethoxy-3-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups at specific positions on the benzofuran ring.

Scientific Research Applications

4,6-Dimethoxy-3-methylbenzofuran has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate with DNA, thereby inhibiting the replication of cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

4,6-Dimethoxy-3-methylbenzofuran can be compared with other benzofuran derivatives, such as:

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-1-benzofuran

InChI

InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3

InChI Key

NZVKZCQWVUFEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=CC(=C2)OC)OC

Origin of Product

United States

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